molecular formula C10H14ClN3OS B2955099 1-{4-[(2-Chloro-1,3-thiazol-5-yl)methyl]piperazin-1-yl}ethan-1-one CAS No. 865660-24-8

1-{4-[(2-Chloro-1,3-thiazol-5-yl)methyl]piperazin-1-yl}ethan-1-one

Cat. No.: B2955099
CAS No.: 865660-24-8
M. Wt: 259.75
InChI Key: HGKJZULGWTYPIP-UHFFFAOYSA-N
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Description

1-{4-[(2-Chloro-1,3-thiazol-5-yl)methyl]piperazin-1-yl}ethan-1-one is a piperazine derivative featuring a 2-chlorothiazole moiety linked via a methyl group to the piperazine ring. This compound is of interest due to its structural versatility, which allows for diverse biological interactions. Key physicochemical properties include a molecular formula of C₁₀H₁₃ClN₄OS (calculated from and ) and a logP value of ~4.35 (analogous to ), indicating moderate lipophilicity. The compound's synthesis typically involves nucleophilic substitution reactions between chloroacetyl chloride and piperazine derivatives, as seen in structurally related compounds .

Properties

IUPAC Name

1-[4-[(2-chloro-1,3-thiazol-5-yl)methyl]piperazin-1-yl]ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14ClN3OS/c1-8(15)14-4-2-13(3-5-14)7-9-6-12-10(11)16-9/h6H,2-5,7H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HGKJZULGWTYPIP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)N1CCN(CC1)CC2=CN=C(S2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14ClN3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

259.76 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 1-{4-[(2-Chloro-1,3-thiazol-5-yl)methyl]piperazin-1-yl}ethan-1-one typically involves the reaction of 2-chloro-1,3-thiazole with piperazine under specific conditions. The reaction is carried out in a suitable solvent, often under reflux conditions, to ensure complete reaction . Industrial production methods may involve optimization of reaction conditions, such as temperature, pressure, and the use of catalysts, to enhance yield and purity .

Chemical Reactions Analysis

1-{4-[(2-Chloro-1,3-thiazol-5-yl)methyl]piperazin-1-yl}ethan-1-one undergoes various chemical reactions, including:

Scientific Research Applications

Antimicrobial Activity

Research indicates that compounds containing thiazole rings exhibit antimicrobial properties. Studies have shown that derivatives of thiazole can inhibit the growth of various bacteria and fungi. The specific structure of 1-{4-[(2-Chloro-1,3-thiazol-5-yl)methyl]piperazin-1-yl}ethan-1-one may enhance its efficacy against resistant strains of bacteria due to its unique mechanism of action involving disruption of bacterial cell membranes or interference with metabolic pathways .

Anticancer Potential

Recent studies have explored the anticancer properties of thiazole derivatives. The compound may induce apoptosis in cancer cells through various pathways, including the activation of caspases and modulation of cell cycle regulators. Its ability to target specific cancer cell lines makes it a candidate for further investigation in oncology .

Central Nervous System Effects

The piperazine component is associated with neuropharmacological effects. Compounds similar to this compound have been studied for their potential as anxiolytics and antidepressants. The interaction with serotonin and dopamine receptors suggests possible applications in treating mood disorders .

Case Study 1: Antimicrobial Efficacy

A study published in Chemical & Pharmaceutical Bulletin demonstrated that derivatives of thiazole exhibited significant antibacterial activity against Staphylococcus aureus and Escherichia coli. The study highlighted the structure–activity relationship (SAR) that informs how modifications to the thiazole ring can enhance potency .

Case Study 2: Neuropharmacological Research

In a neuropharmacological study, researchers evaluated compounds similar to this compound for their effects on serotonin receptors. Results indicated that certain derivatives could act as selective serotonin reuptake inhibitors (SSRIs), suggesting potential applications in treating depression .

Mechanism of Action

The mechanism of action of 1-{4-[(2-Chloro-1,3-thiazol-5-yl)methyl]piperazin-1-yl}ethan-1-one involves its interaction with biological targets. The thiazole ring can interact with enzymes and receptors, modulating their activity. This interaction can lead to the activation or inhibition of biochemical pathways, resulting in various physiological effects .

Comparison with Similar Compounds

Tetrazole-Based Piperazine Derivatives

Compounds such as 1-(1-aryl-1H-tetrazol-5-yl)-2-(piperidin-1-yl)ethanone () replace the thiazole ring with a tetrazole group. These derivatives exhibit distinct electronic properties due to tetrazole's aromaticity and hydrogen-bonding capacity. For example, 2-(4-allylpiperazin-1-yl)-1-(1-phenyl-1H-tetrazol-5-yl)ethanone () was synthesized via reactions involving aryl aniline, sodium azide, and piperidine. Key differences include:

  • Synthetic Routes : Tetrazole derivatives require azide-based cyclization (), whereas the target compound utilizes thiazole precursors.

Phenylpiperazine Derivatives

2-Chloro-1-(4-phenylpiperazin-1-yl)ethanone () substitutes the thiazolylmethyl group with a phenyl ring. The compound was synthesized via chloroacetyl chloride and phenylpiperazine, highlighting the adaptability of piperazine cores in medicinal chemistry .

Urea-Linked Thiazolylmethylpiperazines

A series of 1-aryl-3-(4-(4-((4-(2-hydrazinyl-2-oxoethyl)piperazin-1-yl)methyl)thiazol-2-yl)phenyl)urea derivatives () feature urea linkers and varied aryl substituents (e.g., trifluoromethyl, dichlorophenyl). These compounds exhibit higher molecular weights (466.2–602.2 Da) and diverse logP values (implicit from substituents).

Pyrimidine and Triazole Derivatives

Synthesis involves palladium-catalyzed coupling (), contrasting with the target compound’s simpler alkylation. Such derivatives are often prioritized in kinase inhibitor research due to their planar heterocycles .

Ester and Sulfonyl Derivatives

Ethyl 1-[(2-chloro-1,3-thiazol-5-yl)methyl]-4-piperidinecarboxylate () introduces an ester group, altering solubility (logP unreported).

Comparative Data Table

Compound Name Molecular Formula Molecular Weight (Da) Key Substituents logP Synthesis Method Biological Activity
Target Compound C₁₀H₁₃ClN₄OS ~280.7 2-Chlorothiazolylmethyl ~4.35 Nucleophilic substitution Not reported
1-(1-Phenyl-1H-tetrazol-5-yl)-2-(piperidin-1-yl)ethanone C₁₄H₁₆N₆O 284.3 Tetrazole, phenyl ~2.8* Azide cyclization Antimicrobial (hypothesized)
2-Chloro-1-(4-phenylpiperazin-1-yl)ethanone C₁₂H₁₄ClN₂O 249.7 Phenyl N/A Chloroacetyl chloride reaction Antifungal
Urea derivative (11a) C₂₃H₂₂ClFN₆O₂S 484.2 3-Fluorophenyl, urea N/A Multi-step coupling Not specified
Ethyl 1-[(2-chloro-1,3-thiazol-5-yl)methyl]-4-piperidinecarboxylate C₁₂H₁₇ClN₂O₂S 304.8 Ethyl ester N/A Esterification Not reported

*Estimated based on tetrazole’s polarity.

Key Findings and Insights

  • Structural Flexibility : Piperazine cores tolerate diverse substituents, enabling tailored physicochemical properties. Thiazole and tetrazole groups confer distinct electronic profiles.
  • Synthetic Accessibility : The target compound’s synthesis is simpler compared to Pd-catalyzed derivatives (), favoring scalability.
  • Biological Potential: Urea-linked analogs () show promise in drug discovery, though the target compound’s specific applications require further study.

Biological Activity

The compound 1-{4-[(2-Chloro-1,3-thiazol-5-yl)methyl]piperazin-1-yl}ethan-1-one, also known by its CAS number 865660-24-8, is a thiazole-based piperazine derivative that has garnered attention for its potential biological activities. This article aims to synthesize existing research findings regarding its biological effects, including antimicrobial, anticancer, and pharmacological properties.

  • Molecular Formula : C10H14ClN3OS
  • Molecular Weight : 259.75 g/mol
  • CAS Number : 865660-24-8

Biological Activity Overview

The biological activity of this compound has been investigated in various studies, revealing its potential in several therapeutic areas:

Antimicrobial Activity

Research indicates that thiazole derivatives exhibit significant antimicrobial properties. For instance, compounds similar to this compound have shown effectiveness against a range of bacteria and fungi. A study by Umesha et al. highlighted the antimicrobial efficacy of thiazole derivatives synthesized through oxidative cyclization methods, demonstrating their potential as effective antimicrobial agents .

Anticancer Activity

Thiazole compounds have been extensively studied for their anticancer properties. A review noted that thiazole-integrated compounds exhibit cytotoxic effects against various cancer cell lines. For instance, certain thiazole derivatives have shown IC50 values comparable to established anticancer drugs like doxorubicin . The mechanism of action often involves the induction of apoptosis in cancer cells and inhibition of cell proliferation.

Table 1: Summary of Biological Activities

Activity Type Study Reference Findings
AntimicrobialUmesha et al. (2009)Effective against multiple bacterial strains
AnticancerMDPI Review (2022)Significant cytotoxicity against HT-29 and Jurkat cells
AntiparasiticSmith et al. (2022)Demonstrated efficacy in mouse models against Trypanosoma species

Pharmacokinetics

A study on related thiazole compounds indicated favorable pharmacokinetic profiles with good bioavailability and half-lives suitable for therapeutic applications. For example, a compound in a similar series showed a half-life of approximately 1 hour and a bioavailability of around 74% when administered subcutaneously in animal models .

The biological activities of thiazole derivatives like this compound are often attributed to their ability to interact with various biological targets:

  • Enzyme Inhibition : Many thiazoles act as inhibitors for enzymes involved in critical metabolic pathways.
  • Receptor Modulation : Some studies have shown that these compounds can modulate receptor activity, which is particularly relevant in the context of cancer therapy.

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